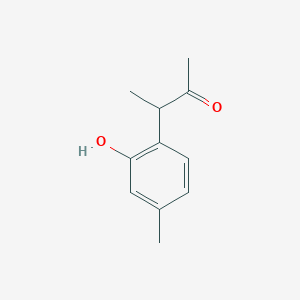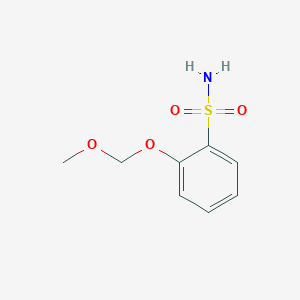![molecular formula C16H18OSe2 B14426258 1,1'-[Oxybis(methyleneselanyl)]bis(3-methylbenzene) CAS No. 82745-56-0](/img/structure/B14426258.png)
1,1'-[Oxybis(methyleneselanyl)]bis(3-methylbenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[Oxybis(methyleneselanyl)]bis(3-methylbenzene) is an organic compound characterized by the presence of selenium atoms linked through methylene bridges to a benzene ring substituted with methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Oxybis(methyleneselanyl)]bis(3-methylbenzene) typically involves the reaction of 3-methylbenzyl chloride with sodium selenide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction proceeds under reflux conditions, leading to the formation of the desired compound through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反应分析
Types of Reactions
1,1’-[Oxybis(methyleneselanyl)]bis(3-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The selenium atoms can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other peroxides can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
科学研究应用
1,1’-[Oxybis(methyleneselanyl)]bis(3-methylbenzene) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of organoselenium compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential use in the development of selenium-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,1’-[Oxybis(methyleneselanyl)]bis(3-methylbenzene) involves the interaction of selenium atoms with biological molecules. Selenium can form selenoproteins, which play a crucial role in various biochemical pathways, including antioxidant defense and redox regulation. The compound’s effects are mediated through the formation of reactive selenium species that can modulate cellular processes.
相似化合物的比较
Similar Compounds
Dibenzyl Ether: Similar structure but lacks selenium atoms.
Benzyl Selenide: Contains selenium but has a different substitution pattern.
1,1’-[Oxybis(methylene)]bis(3-methylbenzene): Similar structure but lacks selenium atoms.
Uniqueness
1,1’-[Oxybis(methyleneselanyl)]bis(3-methylbenzene) is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties
属性
CAS 编号 |
82745-56-0 |
|---|---|
分子式 |
C16H18OSe2 |
分子量 |
384.3 g/mol |
IUPAC 名称 |
1-methyl-3-[(3-methylphenyl)selanylmethoxymethylselanyl]benzene |
InChI |
InChI=1S/C16H18OSe2/c1-13-5-3-7-15(9-13)18-11-17-12-19-16-8-4-6-14(2)10-16/h3-10H,11-12H2,1-2H3 |
InChI 键 |
GICDGMRPVJMXDK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)[Se]COC[Se]C2=CC=CC(=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


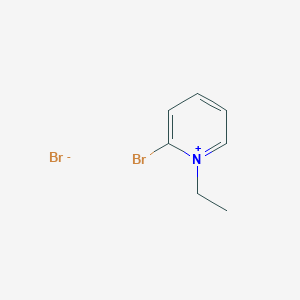
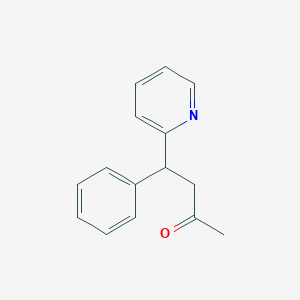
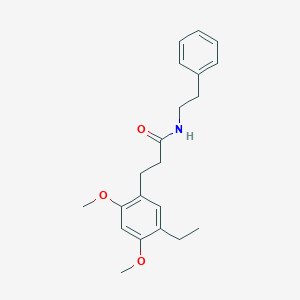
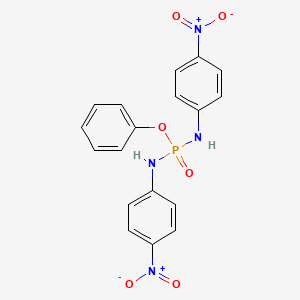
![[Methyl(nitroso)amino]methyl diethylcarbamodithioate](/img/structure/B14426202.png)
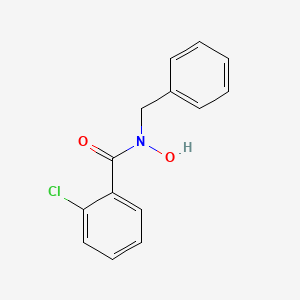
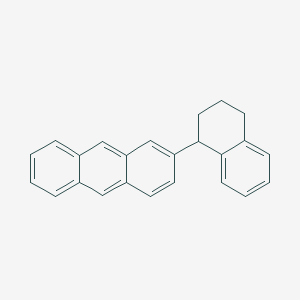
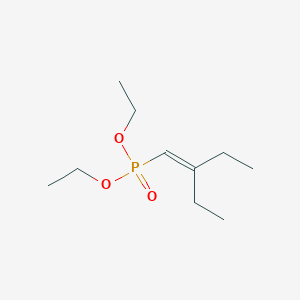

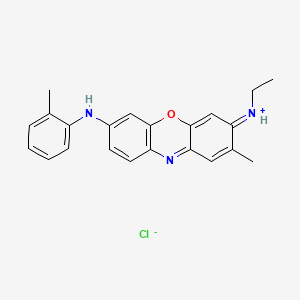
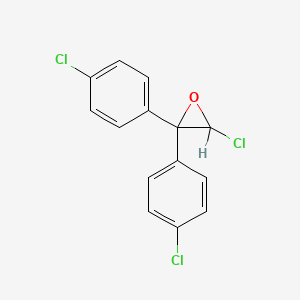
![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-butoxybenzoate](/img/structure/B14426232.png)
